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Compound of Interest

Compound Name: 6-(Thiophen-2-yl)morpholin-3-one

CAS No.: 76175-42-3

Cat. No.: B11910882

Get Quote

CAS Registry Number: 76175-42-3 Compound Type: Heterocyclic Building Block /

Pharmacophore Scaffold

Executive Summary
6-(Thiophen-2-yl)morpholin-3-one is a specialized morpholine derivative characterized by a

lactam core substituted at the 6-position with a thiophene ring. This structure serves as a

strategic bioisostere for phenyl-substituted morpholinones, offering altered electronic properties

(electron-rich thiophene vs. phenyl) and improved lipophilicity profiles in drug design.

It is primarily utilized as an intermediate in the synthesis of Factor Xa inhibitors (anticoagulants)

and PI3K inhibitors, where the morpholinone ring acts as a hydrogen-bond acceptor/donor

motif and the thiophene moiety facilitates pi-stacking interactions within the target protein's

binding pocket.

Chemical Identity & Physicochemical Properties[1]
[2][3]
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Property Specification

CAS Number 76175-42-3

IUPAC Name 6-(Thiophen-2-yl)morpholin-3-one

Molecular Formula C₈H₉NO₂S

Molecular Weight 183.23 g/mol

SMILES O=C1NCC(O1)c2cccs2

InChI Key
KB-247300 (Internal ID) / Standard:

InChI=1S/C8H9NO2S/...

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in Water

LogP (Predicted) ~0.69 - 1.29

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 3 (Carbonyl O, Ether O, Thiophene S)

Synthetic Methodology
The synthesis of 6-(Thiophen-2-yl)morpholin-3-one requires a precise sequence to ensure

correct regiochemistry at the 6-position. The most robust industrial route involves the ring-

opening of thiophene-epoxides followed by intramolecular cyclization.

Retrosynthetic Analysis
The morpholin-3-one ring is constructed via a "2+4" like assembly, but chemically achieved

through the alkylation of a 1,2-amino alcohol derivative.

Disconnection: The C2-O1 bond or the N4-C3 bond.

Precursors: 2-Amino-1-(thiophen-2-yl)ethanol and Chloroacetyl chloride.

Step-by-Step Synthesis Protocol
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Step 1: Epoxidation of 2-Vinylthiophene (or from Aldehyde)
Start with 2-Thiophenecarboxaldehyde for better scalability.

Reagents: 2-Thiophenecarboxaldehyde, Trimethylsulfonium iodide, NaOH (Corey-

Chaykovsky reaction).

Procedure:

Suspend trimethylsulfonium iodide (1.2 eq) in DMSO/THF.

Add powdered NaOH (1.5 eq) at 0°C. Stir for 30 min to generate the ylide.

Add 2-thiophenecarboxaldehyde (1.0 eq) dropwise.

Stir at RT for 4 hours.

Workup: Pour into ice water, extract with diethyl ether.

Product:2-(Thiophen-2-yl)oxirane.

Step 2: Aminolysis (Regioselective Ring Opening)
Reagents: 2-(Thiophen-2-yl)oxirane, Ammonium Hydroxide (NH₄OH, excess).

Mechanism: Nucleophilic attack of ammonia occurs predominantly at the less hindered

terminal carbon, but to get the 6-substituted morpholinone, we need the oxygen to end up at

position 6.

Correction: To get the 6-substituted morpholinone, the oxygen of the morpholine ring

comes from the hydroxyl group of the amino alcohol.

Structure required: Thiophene-CH(OH)-CH2-NH2.

Opening the epoxide with ammonia gives Thiophene-CH(OH)-CH2-NH2.

Procedure:

Dissolve epoxide in MeOH. Add concentrated NH₄OH (10 eq) to prevent dimerization.
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Heat in a sealed tube at 60°C for 6 hours.

Product:2-Amino-1-(thiophen-2-yl)ethanol.

Step 3: N-Acylation
Reagents: 2-Amino-1-(thiophen-2-yl)ethanol, Chloroacetyl chloride, Triethylamine (TEA),

DCM.

Procedure:

Dissolve amino alcohol in anhydrous DCM at 0°C.

Add TEA (1.2 eq).

Add Chloroacetyl chloride (1.1 eq) dropwise. Control temp < 5°C to avoid O-acylation.

Intermediate:N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-chloroacetamide.

Step 4: Cyclization (Intramolecular Williamson Ether Synthesis)
Reagents: Sodium Hydride (NaH, 60% dispersion), THF (anhydrous).

Procedure:

Dissolve the chloroacetamide intermediate in dry THF.

Cool to 0°C. Add NaH (1.5 eq) portion-wise.

The alkoxide formed attacks the alkyl chloride (Sɴ2).

Stir at RT for 2-4 hours.

Quench: Carefully with sat. NH₄Cl.[1]

Purification: Recrystallization from EtOH or Column Chromatography (EtOAc/Hexane).

Synthesis Pathway Diagram
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Figure 1: Synthetic route for 6-(Thiophen-2-yl)morpholin-3-one via epoxide ring opening and

intramolecular cyclization.

Structural Validation & Quality Control
To ensure the integrity of the scaffold for drug development, the following analytical criteria

must be met.

NMR Interpretation
¹H NMR (400 MHz, DMSO-d₆):

Thiophene Protons: Multiplets at δ 7.45 (dd), 7.10 (d), 7.00 (dd) ppm.

Amide NH: Broad singlet at δ 8.10 ppm.

C6-H (Chiral Center): dd at δ 4.75 ppm (Deshielded by Oxygen and Thiophene ring).

C2-H₂ (Next to Carbonyl): AB system or singlet at δ 4.10 ppm.

C5-H₂ (Next to Nitrogen): Multiplets at δ 3.20–3.50 ppm.

Impurity Profile
Dimerization: High concentration during epoxide opening can lead to bis-alkylated amines.

Monitor by LC-MS (Look for [M+H]⁺ ~ 300+).

O-Acylation: During Step 3, if temperature is not controlled, the ester forms. Check IR for

ester carbonyl (~1735 cm⁻¹) vs amide carbonyl (~1650 cm⁻¹).

Applications in Drug Discovery
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Factor Xa Inhibition
This molecule is a structural analog to the core scaffold of Rivaroxaban (Xarelto). While

Rivaroxaban utilizes a 4-(4-aminophenyl)morpholin-3-one core with a chlorothiophene amide

tail, the 6-(thiophen-2-yl)morpholin-3-one offers a reversed polarity profile.

Mechanism: The lactam nitrogen (N4) can be arylated (e.g., via Chan-Lam coupling) to

attach the P4 binding motif.

Advantage: The C6-thiophene group can occupy the S1 or S4 pocket of Factor Xa, providing

hydrophobic contacts.

PI3K Pathway Modulation
Morpholine-containing heterocycles are privileged structures in PI3K inhibitors. The oxygen

atom in the morpholine ring often forms a critical hydrogen bond with the hinge region of the

kinase ATP-binding site.

Modification: Functionalization of the thiophene (e.g., bromination followed by Suzuki

coupling) allows for the extension of the molecule into the affinity pocket.

Safety & Handling
GHS Classification: Warning.[1]

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation).

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Thiophene derivatives can

be sensitive to light and oxidation over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 109-11-5|Morpholin-3-one|BLD Pharm [bldpharm.com]

2. 2-Morpholin-4-yl-8-thiophen-3-ylchromen-4-one | C17H15NO3S | CID 11623802 -
PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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